N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide
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Overview
Description
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of diethylamino and methoxyphenyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide typically involves the condensation reaction between 4-(Diethylamino)benzaldehyde and 4-(4-methoxyphenyl)butanehydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazides and amines.
Substitution: Formation of substituted hydrazides with different functional groups.
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide is unique due to its specific combination of diethylamino and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29N3O2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C22H29N3O2/c1-4-25(5-2)20-13-9-19(10-14-20)17-23-24-22(26)8-6-7-18-11-15-21(27-3)16-12-18/h9-17H,4-8H2,1-3H3,(H,24,26)/b23-17+ |
InChI Key |
YFCMVSCBNWEYSN-HAVVHWLPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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